molecular formula C12H13ClN2O4 B8289071 (5-Chloro-2-methyl-4-nitrophenyl)(morpholino)methanone

(5-Chloro-2-methyl-4-nitrophenyl)(morpholino)methanone

Cat. No. B8289071
M. Wt: 284.69 g/mol
InChI Key: HXZCHPGTYHPINM-UHFFFAOYSA-N
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Patent
US08809331B2

Procedure details

To (5-chloro-2-methyl-4-nitrophenyl)(morpholino)methanone (244 mg, 0.86 mmol) in ethanol (6 mL) and water (0.6 mL) was added SnCl2.2H2O (776 mg, 3.44 mmol). The mixture was heated to 65° C. for 5 h and then 2 M aqueous sodium hydroxide solution (10 mL) and DCM (10 mL) were added. The organic phase was passed through a hydrophobic frit and the solvent was removed in vacuo to give (4-amino-5-chloro-2-methylphenyl)(morpholino)methanone (203 mg, 93%) as an off-white solid. LCMS (10 cm_ESCI_Formic_MeCN): [M+H]+=255 at 2.84 min. 1H NMR (400 MHz, CDCl3): δ 7.07 (s, 1H), 6.60 (s, 1H), 4.10 (br s, 2H), 3.84-3.53 (br m, 6H), 3.36-3.24 (br m, 2H), 2.21 (s, 3H).
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
776 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:17]([O-])=O)=[CH:4][C:5]([CH3:16])=[C:6]([C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[O:9])[CH:7]=1.O.O.Cl[Sn]Cl.[OH-].[Na+].C(Cl)Cl>C(O)C.O>[NH2:17][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[O:9])=[C:5]([CH3:16])[CH:4]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
244 mg
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)C(=O)N1CCOCC1)C)[N+](=O)[O-]
Name
Quantity
776 mg
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1Cl)C(=O)N1CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 203 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.